molecular formula C23H24N4O2S B2822130 N-(4-phenoxyphenyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide CAS No. 1031969-63-7

N-(4-phenoxyphenyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide

Cat. No. B2822130
CAS RN: 1031969-63-7
M. Wt: 420.53
InChI Key: XETKNPVDLZABGI-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide, also known as PPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPTA belongs to the class of compounds known as selective estrogen receptor modulators (SERMs) and has been shown to have a high affinity for the estrogen receptor beta (ERβ).

Scientific Research Applications

Gastroprotective and Anti-secretory Activity

  • Compounds with a thioether function, similar to N-(4-phenoxyphenyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide, have shown gastroprotective and anti-secretory activities. A study by Hirakawa et al. (1998) synthesized and evaluated furfurylthio and furfurylsulfinyl acetamide derivatives for their histamine H2 receptor antagonistic activity, gastric anti-secretory activity, and gastroprotective action, highlighting the importance of the thioether function for gastroprotection (Hirakawa et al., 1998).

Anticonvulsant Properties

  • Severina et al. (2020) researched S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, focusing on their synthesis, docking study, and pharmacological evaluation as potential anticonvulsant agents. This study underscores the potential of thiopyrimidine derivatives in anticonvulsant therapy (Severina et al., 2020).

Coordination Complex Formation

  • A study by Klimova et al. (2013) explored the three-component reaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione, leading to the formation of polymeric coordination complexes of potassium ferrocenyl-(hexahydro)pyrimidoxides. This research highlights the structural and functional diversity achievable with pyrimidine derivatives (Klimova et al., 2013).

Insecticidal Activity

  • Pyridine derivatives, which share structural motifs with N-(4-phenoxyphenyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide, have been evaluated for their toxicity against pests. A study by Bakhite et al. (2014) synthesized some pyridine derivatives and assessed their insecticidal activity against the cowpea aphid, demonstrating the potential of such compounds in agricultural applications (Bakhite et al., 2014).

properties

IUPAC Name

N-(4-phenoxyphenyl)-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c28-22(16-30-23-15-21(24-17-25-23)27-13-5-2-6-14-27)26-18-9-11-20(12-10-18)29-19-7-3-1-4-8-19/h1,3-4,7-12,15,17H,2,5-6,13-14,16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETKNPVDLZABGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Phenoxyphenyl)-2-{[6-(piperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide

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